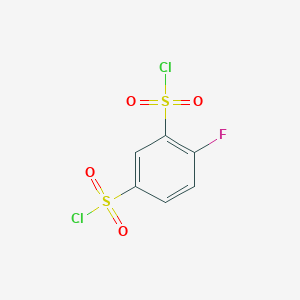
4-Fluoro-1,3-benzenedisulfonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1,3-benzenedisulfonyl dichloride is an organic compound with the molecular formula C6H3Cl2FO4S2. It is a derivative of benzene, where two sulfonyl chloride groups and one fluorine atom are attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1,3-benzenedisulfonyl dichloride typically involves the fluorination of 1,3-benzenedisulfonyl chloride. One common method is the reaction of 1,3-benzenedisulfonyl chloride with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1,3-benzenedisulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonyl peroxides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
4-Fluoro-1,3-benzenedisulfonyl dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and pharmaceuticals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1,3-benzenedisulfonyl dichloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, which can interact with biological targets or serve as intermediates in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedisulfonyl chloride: Similar structure but lacks the fluorine atom.
4-Chloro-1,3-benzenedisulfonyl dichloride: Contains a chlorine atom instead of a fluorine atom.
4,5-Dichloro-1,3-benzenedisulfonyl dichloride: Contains two chlorine atoms instead of one fluorine atom.
Uniqueness
4-Fluoro-1,3-benzenedisulfonyl dichloride is unique due to the presence of the fluorine atom, which can impart different reactivity and properties compared to its non-fluorinated analogs. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity.
Properties
CAS No. |
717-45-3 |
|---|---|
Molecular Formula |
C6H3Cl2FO4S2 |
Molecular Weight |
293.1 g/mol |
IUPAC Name |
4-fluorobenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2FO4S2/c7-14(10,11)4-1-2-5(9)6(3-4)15(8,12)13/h1-3H |
InChI Key |
PAIXCBPEBCWWGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)


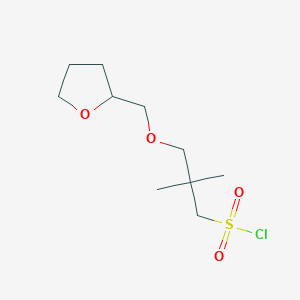
![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)

![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
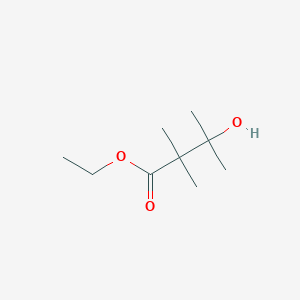
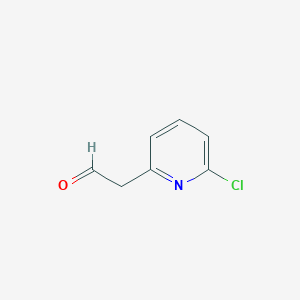
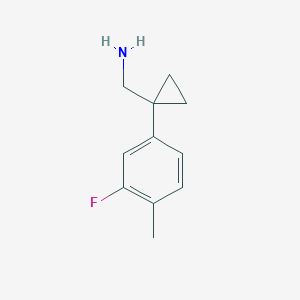
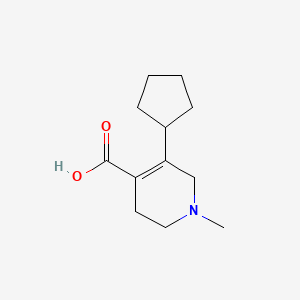

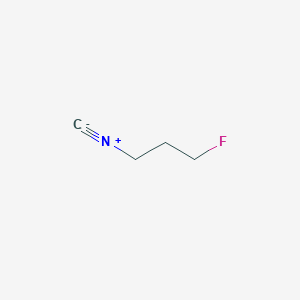
![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)
